molecular formula C25H23N3O3 B4292651 (2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Cat. No.: B4292651
M. Wt: 413.5 g/mol
InChI Key: DIWGDUXLFWNLHI-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines an indole moiety, a furan ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Ethyl Group: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The indole and furan derivatives are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the furan ring may participate in electron transfer processes. The benzamide group can form hydrogen bonds with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-phenylethyl)amino]carbonyl-2-(5-methyl-2-furyl)vinyl]benzamide
  • **N-[1-(2-(1H-indol-3-yl)ethyl)amino]carbonyl-2-(5-methyl-2-thienyl)vinyl]benzamide

Uniqueness

(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to its combination of an indole moiety, a furan ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(E)-3-[2-(1H-indol-3-yl)ethylamino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-17-11-12-20(31-17)15-23(28-24(29)18-7-3-2-4-8-18)25(30)26-14-13-19-16-27-22-10-6-5-9-21(19)22/h2-12,15-16,27H,13-14H2,1H3,(H,26,30)(H,28,29)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWGDUXLFWNLHI-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C(=O)NCCC2=CNC3=CC=CC=C32)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 3
(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 4
(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 5
(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 6
(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

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